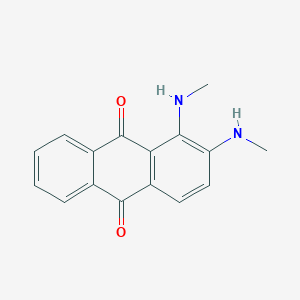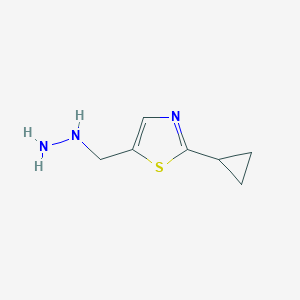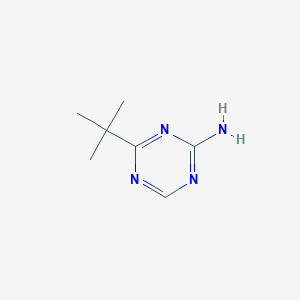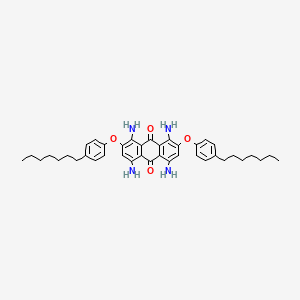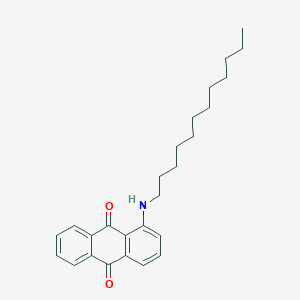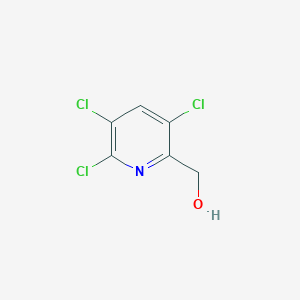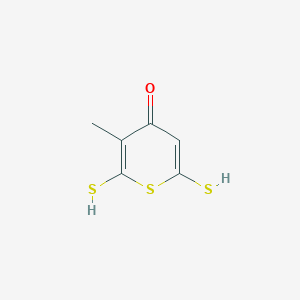
3-Methyl-2,6-bis(sulfanyl)-4H-thiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimercapto-3-methyl-4H-thiopyran-4-one is an organosulfur compound with the molecular formula C6H6OS3 It is characterized by the presence of two mercapto groups (-SH) and a methyl group attached to a thiopyran ring
Preparation Methods
The synthesis of 2,6-Dimercapto-3-methyl-4H-thiopyran-4-one typically involves the reaction of appropriate thiol precursors with a suitable thiopyran derivative. The reaction conditions often include the use of a base to facilitate the formation of the mercapto groups. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
2,6-Dimercapto-3-methyl-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .
Scientific Research Applications
2,6-Dimercapto-3-methyl-4H-thiopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s thiol groups make it useful in studying redox biology and thiol-disulfide exchange reactions.
Industry: Used in the production of materials with specific sulfur-containing functionalities
Mechanism of Action
The mechanism of action of 2,6-Dimercapto-3-methyl-4H-thiopyran-4-one involves its ability to donate or accept electrons through its thiol groups. This property allows it to participate in redox reactions and interact with various molecular targets, including enzymes and proteins involved in redox regulation .
Comparison with Similar Compounds
Similar compounds to 2,6-Dimercapto-3-methyl-4H-thiopyran-4-one include other thiopyran derivatives and organosulfur compounds such as:
2,6-Dimercapto-4H-thiopyran-4-one: Lacks the methyl group, affecting its reactivity and applications.
3-Methyl-4H-thiopyran-4-one: Lacks the mercapto groups, limiting its use in redox chemistry. The presence of both mercapto and methyl groups in 2,6-Dimercapto-3-methyl-4H-thiopyran-4-one makes it unique and versatile for various applications
Properties
CAS No. |
1738-11-0 |
|---|---|
Molecular Formula |
C6H6OS3 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
3-methyl-2,6-bis(sulfanyl)thiopyran-4-one |
InChI |
InChI=1S/C6H6OS3/c1-3-4(7)2-5(8)10-6(3)9/h2,8-9H,1H3 |
InChI Key |
IUEZLKSFWLRWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=CC1=O)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


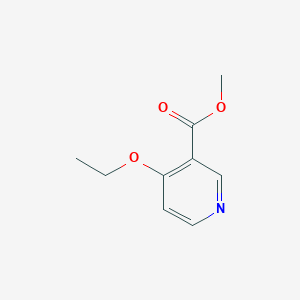

![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
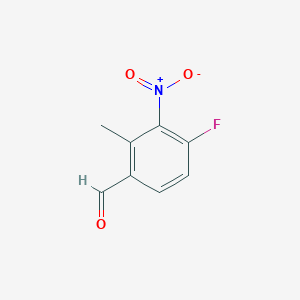

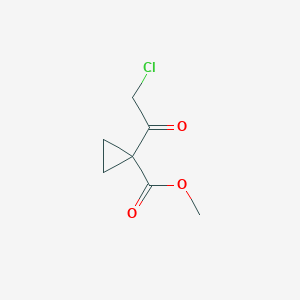
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
